molecular formula C11H9N3OS B14280140 (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide

(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide

Cat. No.: B14280140
M. Wt: 231.28 g/mol
InChI Key: VZLJDOJKVXNZOJ-XFFZJAGNSA-N
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Description

(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3-methyl-2-aminobenzothiazole with cyanoacetic acid or its derivatives under specific reaction conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Benzothiazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.

Industry

In the industrial sector, the compound could be used in the development of new materials, dyes, or agrochemicals. Its chemical properties may lend themselves to applications in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Cyanoacetamide: A key building block in the synthesis of cyano-containing compounds.

Uniqueness

(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is unique due to the presence of both a cyano group and an acetamide group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

(2Z)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide

InChI

InChI=1S/C11H9N3OS/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7-

InChI Key

VZLJDOJKVXNZOJ-XFFZJAGNSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C(/C#N)\C(=O)N

Canonical SMILES

CN1C2=CC=CC=C2SC1=C(C#N)C(=O)N

Origin of Product

United States

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